{[4-Bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride {[4-Bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089258-52-4
VCID: VC4382412
InChI: InChI=1S/C14H12BrCl2NO.ClH/c1-18-8-9-2-3-10(15)4-14(9)19-13-6-11(16)5-12(17)7-13;/h2-7,18H,8H2,1H3;1H
SMILES: CNCC1=C(C=C(C=C1)Br)OC2=CC(=CC(=C2)Cl)Cl.Cl
Molecular Formula: C14H13BrCl3NO
Molecular Weight: 397.52

{[4-Bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride

CAS No.: 2089258-52-4

Cat. No.: VC4382412

Molecular Formula: C14H13BrCl3NO

Molecular Weight: 397.52

* For research use only. Not for human or veterinary use.

{[4-Bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride - 2089258-52-4

Specification

CAS No. 2089258-52-4
Molecular Formula C14H13BrCl3NO
Molecular Weight 397.52
IUPAC Name 1-[4-bromo-2-(3,5-dichlorophenoxy)phenyl]-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C14H12BrCl2NO.ClH/c1-18-8-9-2-3-10(15)4-14(9)19-13-6-11(16)5-12(17)7-13;/h2-7,18H,8H2,1H3;1H
Standard InChI Key UMERNAGXIWYXBR-UHFFFAOYSA-N
SMILES CNCC1=C(C=C(C=C1)Br)OC2=CC(=CC(=C2)Cl)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of {[4-bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is C₁₅H₁₃BrCl₂NO·HCl, with a calculated molecular weight of 421.55 g/mol (base: 385.54 g/mol; HCl: 36.46 g/mol). The compound’s IUPAC name is 1-[4-bromo-2-(3,5-dichlorophenoxy)phenyl]-N-methylmethanamine hydrochloride. Key structural features include:

  • A central benzene ring substituted with bromine at position 4.

  • A 3,5-dichlorophenoxy group at position 2.

  • A methylamine side chain (-CH₂-NH-CH₃) attached to the benzene ring.

  • A hydrochloride counterion stabilizing the amine group.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₃BrCl₂NO·HCl
Molecular Weight421.55 g/mol
AppearanceLikely crystalline solid or hygroscopic powder
SolubilitySoluble in polar solvents (e.g., DMF, DMSO)
Storage ConditionsStore at 2–8°C under inert atmosphere

The compound’s structure is corroborated by spectral data from analogous compounds. For example, the parent amine {[4-bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine (CAS 1095098-16-0) exhibits an InChI key of MRAVFDPXTDKUSM-UHFFFAOYSA-N and a molecular weight of 306.2 g/mol . Substitution patterns in the target compound are expected to alter physicochemical properties, such as increased lipophilicity due to chlorine atoms .

Synthetic Pathways and Optimization

The synthesis of {[4-bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride involves multi-step reactions, typically starting with brominated phenol derivatives. A plausible route is outlined below:

Synthesis of the Phenoxy Intermediate

  • Bromination and Ether Formation:

    • 4-Bromo-2-hydroxybenzaldehyde undergoes nucleophilic aromatic substitution with 3,5-dichlorophenol in the presence of a base (e.g., K₂CO₃) to form 4-bromo-2-(3,5-dichlorophenoxy)benzaldehyde.

    • Key Reaction:

      C₆H₃Br(OH)CHO + Cl₂C₆H₃OH → C₆H₃Br(O-C₆H₂Cl₂)CHO + H₂O\text{C₆H₃Br(OH)CHO + Cl₂C₆H₃OH → C₆H₃Br(O-C₆H₂Cl₂)CHO + H₂O}
    • This step parallels methodologies described in patents for phenoxyalkylamine synthesis .

  • Reductive Amination:

    • The aldehyde intermediate is reacted with methylamine under reducing conditions (e.g., NaBH₄ or H₂/Pd-C) to yield the secondary amine.

    • Key Reaction:

      C₆H₃Br(O-C₆H₂Cl₂)CHO + CH₃NH₂ → C₆H₃Br(O-C₆H₂Cl₂)CH₂NHCH₃\text{C₆H₃Br(O-C₆H₂Cl₂)CHO + CH₃NH₂ → C₆H₃Br(O-C₆H₂Cl₂)CH₂NHCH₃}
  • Salt Formation:

    • The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the 2-position of the benzene ring requires careful control of reaction conditions.

  • Purification: The presence of multiple halogen atoms complicates chromatographic separation, necessitating recrystallization or fractional distillation .

ParameterPrediction
LogP (Lipophilicity)~3.5 (high due to halogen substituents)
Metabolic StabilityLikely low (extensive hepatic oxidation)
Plasma Protein Binding>90% (high affinity for albumin)

Industrial and Research Applications

Chemical Intermediate

  • The compound serves as a precursor for synthesizing more complex molecules, such as kinase inhibitors or antimicrobial agents .

Materials Science

  • Halogenated aromatics are utilized in liquid crystals or polymer additives, where thermal stability is critical .

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